molecular formula C15H15BF4S B1362045 Cyclopropyldiphenylsulfonium tetrafluoroborate CAS No. 33462-81-6

Cyclopropyldiphenylsulfonium tetrafluoroborate

Cat. No.: B1362045
CAS No.: 33462-81-6
M. Wt: 314.2 g/mol
InChI Key: DWEYKSWKFYZEGZ-UHFFFAOYSA-N
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Description

Cyclopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C₁₅H₁₅S·BF₄. It is a sulfonium salt where the sulfonium ion is bonded to a cyclopropyl group and two phenyl groups, with tetrafluoroborate as the counterion. This compound is known for its utility in organic synthesis, particularly in the formation of ylides, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate typically involves the following steps:

    Formation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:

    Cyclization to Form this compound:

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature control, solvent recycling, and continuous flow processes, to enhance yield and efficiency.

Chemical Reactions Analysis

Cyclopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Ylide Formation:

    Substitution Reactions:

Common Reagents and Conditions:

    Sodium Hydride: Used for deprotonation and ylide formation.

    Dichloromethane: Commonly used as a solvent for extraction.

    Fluoroboric Acid and Sodium Tetrafluoroborate: Used to quench reactions and precipitate products.

Major Products:

Scientific Research Applications

Cyclopropyldiphenylsulfonium tetrafluoroborate has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry:

    Material Science:

    Biological Studies:

Mechanism of Action

The primary mechanism of action of cyclopropyldiphenylsulfonium tetrafluoroborate involves the formation of ylides. These ylides can undergo cycloaddition reactions, leading to the formation of various cyclic compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Cyclopropyldiphenylsulfonium tetrafluoroborate can be compared with other sulfonium salts, such as:

    Methyldiphenylsulfonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclopropyl group.

    Ethyltriphenylphosphonium Bromide: A phosphonium salt with different reactivity and applications.

    Trimethylsulfonium Iodide: Another sulfonium salt with distinct properties and uses.

Uniqueness: this compound is unique due to its ability to form cyclopropyl ylides, which are valuable intermediates in the synthesis of various cyclic compounds. This distinguishes it from other sulfonium salts that may not form such intermediates.

Properties

IUPAC Name

cyclopropyl(diphenyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEYKSWKFYZEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187111
Record name Cyclopropyldiphenylsulphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33462-81-6
Record name Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33462-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyldiphenylsulphonium tetrafluoroborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyldiphenylsulphonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyldiphenylsulphonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyldiphenylsulfonium tetrafluoroborate
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Cyclopropyldiphenylsulfonium tetrafluoroborate
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Cyclopropyldiphenylsulfonium tetrafluoroborate
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Cyclopropyldiphenylsulfonium tetrafluoroborate
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Cyclopropyldiphenylsulfonium tetrafluoroborate
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Cyclopropyldiphenylsulfonium tetrafluoroborate
Customer
Q & A

Q1: What is the role of Cyclopropyldiphenylsulfonium tetrafluoroborate in cationic photopolymerization?

A1: this compound (CPB) acts as a photoinitiator in cationic photopolymerization. [] While the provided research abstract does not elaborate on the specifics of CPB's mechanism in this particular study, it lists CPB as one of the photoinitiators used to initiate the polymerization of the monomer 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC).

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